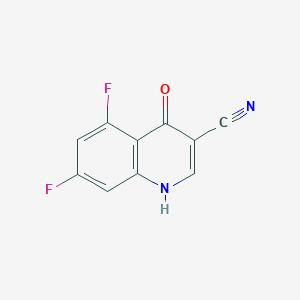

5,7-Difluoro-4-hydroxyquinoline-3-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5,7-difluoro-4-oxo-1H-quinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4F2N2O/c11-6-1-7(12)9-8(2-6)14-4-5(3-13)10(9)15/h1-2,4H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOFRDVZHEZZMRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC=C(C2=O)C#N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60610624 | |

| Record name | 5,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

541505-11-7 | |

| Record name | 5,7-Difluoro-4-hydroxy-3-quinolinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=541505-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5,7-Difluoro-4-hydroxyquinoline-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a robust and efficient synthesis pathway for 5,7-Difluoro-4-hydroxyquinoline-3-carbonitrile, a key intermediate in the development of novel kinase inhibitors and antimicrobial agents. The fluorinated quinoline scaffold is of significant interest in medicinal chemistry due to its ability to enhance binding affinity and modulate pharmacokinetic properties. This document provides detailed experimental protocols, quantitative data, and a logical workflow diagram to facilitate the successful synthesis of this valuable compound.

I. Proposed Synthesis Pathway

The synthesis of this compound is proposed to proceed via a two-step sequence involving a condensation reaction followed by a thermal cyclization, a variant of the well-established Gould-Jacobs reaction. The pathway commences with the readily available starting materials, 3,5-difluoroaniline and ethyl cyanoacetate.

The logical flow of this synthesis is depicted in the following diagram:

Figure 1: Proposed synthesis pathway for this compound.

II. Experimental Protocols

The following protocols are based on established methodologies for the synthesis of analogous 4-hydroxyquinolines.

Step 1: Synthesis of Ethyl 2-cyano-3-(3,5-difluoroanilino)acrylate (Enamine Intermediate)

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3,5-Difluoroaniline | 129.11 | 12.91 g | 0.10 |

| Ethyl Cyanoacetate | 113.12 | 11.31 g | 0.10 |

| Triethyl Orthoformate | 148.20 | 22.23 g | 0.15 |

| Acetic Anhydride | 102.09 | 20.42 g | 0.20 |

Procedure:

-

A mixture of 3,5-difluoroaniline (12.91 g, 0.10 mol), ethyl cyanoacetate (11.31 g, 0.10 mol), and triethyl orthoformate (22.23 g, 0.15 mol) is prepared in a round-bottom flask.

-

Acetic anhydride (20.42 g, 0.20 mol) is added to the mixture.

-

The reaction mixture is heated at 120-130°C for 2 hours with stirring.

-

After cooling to room temperature, the excess reagents and by-products are removed under reduced pressure.

-

The resulting crude product, ethyl 2-cyano-3-(3,5-difluoroanilino)acrylate, can be used in the next step without further purification. Optionally, it can be recrystallized from ethanol.

Step 2: Synthesis of this compound (Thermal Cyclization)

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity |

| Ethyl 2-cyano-3-(3,5-difluoroanilino)acrylate | (as prepared above) | ~0.10 mol |

| Diphenyl Ether or Dowtherm A | 170.21 / ~166 | 200 mL |

Procedure:

-

Diphenyl ether or Dowtherm A (200 mL) is heated to reflux (approximately 250-260°C) in a three-necked flask equipped with a mechanical stirrer and a condenser.

-

The crude ethyl 2-cyano-3-(3,5-difluoroanilino)acrylate from the previous step is added portion-wise to the hot solvent over a period of 15-20 minutes.

-

The reaction mixture is maintained at reflux for an additional 30-60 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

The mixture is then allowed to cool to room temperature, during which the product precipitates.

-

The solid is collected by filtration and washed thoroughly with a non-polar solvent such as hexane or petroleum ether to remove the high-boiling solvent.

-

The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield this compound as a solid.

III. Quantitative Data (Expected)

The following table summarizes the expected quantitative data for this synthesis, based on analogous reactions reported in the literature.

| Step | Product | Theoretical Yield (g) | Expected Actual Yield (g) | Expected Yield (%) | Melting Point (°C) |

| 1 | Ethyl 2-cyano-3-(3,5-difluoroanilino)acrylate | 25.22 | 21.4 - 23.9 | 85 - 95 | Not typically isolated |

| 2 | This compound | 20.61 | 15.5 - 18.5 | 75 - 90 | >250 (Decomposition) |

IV. Logical Relationships and Workflow

The experimental workflow can be visualized as a sequence of operations, each with specific inputs and outputs.

Figure 2: Detailed experimental workflow for the synthesis.

This comprehensive guide provides a strong foundation for the successful laboratory synthesis of this compound. Researchers are advised to adhere to standard laboratory safety practices when handling all chemicals.

Technical Guide: Physicochemical Properties and Synthetic Insights of 5,7-Difluoro-4-hydroxyquinoline-3-carbonitrile

Audience: Researchers, scientists, and drug development professionals.

Abstract

5,7-Difluoro-4-hydroxyquinoline-3-carbonitrile is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its quinoline core, substituted with two fluorine atoms, a hydroxyl group, and a nitrile group, makes it a versatile synthetic building block for the development of novel therapeutic agents and functional materials.[1][2] This document provides a comprehensive overview of its known physicochemical properties, outlines general experimental protocols for its synthesis and characterization, and discusses its potential biological relevance, particularly as a precursor for kinase inhibitors and antimicrobial compounds.[2]

Core Physicochemical Properties

The unique substitution pattern of this compound dictates its chemical behavior and potential applications. The electron-withdrawing nature of the fluorine and nitrile groups, combined with the hydrogen-bonding capability of the hydroxyl group, results in a distinct set of properties. Quantitative data is summarized below for ease of reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₄F₂N₂O | [1] |

| Molecular Weight | 206.15 g/mol | [2][3] |

| Boiling Point | 386.7°C at 760 mmHg | [1] |

| Density | 1.54 g/cm³ | [1] |

| Flash Point | 187.6°C | [1] |

| Vapor Pressure | 1.57 x 10⁻⁶ mmHg at 25°C | [1] |

| Refractive Index | 1.643 | [1] |

| Storage Temperature | 2-8°C, Inert Atmosphere | [1][3] |

| Melting Point | Not Available | [1] |

| Solubility | Not Available | [1] |

| pKa | Not Available | |

| LogP | Not Available |

Synthesis and Characterization Protocols

General Synthetic Protocol: Cyclization Approach

A common and effective method for constructing the 4-hydroxyquinoline core involves the high-temperature cyclization of an aniline derivative with a malonic acid derivative.

Experimental Workflow:

-

Starting Materials: The synthesis would likely commence with 3,5-difluoroaniline and a suitable malonic acid derivative, such as diethyl 2-cyano-3-ethoxyacrylate.

-

Condensation: The aniline and the malonic ester derivative are heated in a high-boiling point solvent (e.g., diphenyl ether) to facilitate the initial condensation reaction, forming an intermediate enamine.

-

Thermal Cyclization: The reaction temperature is elevated (typically >200°C) to induce an intramolecular cyclization (Conrad-Limpach-Knorr reaction), followed by the elimination of ethanol and subsequent tautomerization to yield the stable 4-hydroxyquinoline ring system.

-

Work-up and Purification: After cooling, the reaction mixture is diluted with a non-polar solvent (e.g., hexane) to precipitate the crude product. The solid is then collected by filtration and washed extensively.

-

Purification: The crude product is purified using standard laboratory techniques, such as recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or column chromatography on silica gel to yield the final, pure compound.

Analytical Characterization

The structural confirmation of the synthesized product would involve a suite of standard analytical techniques. Based on data from analogous fluoroquinolone structures, the expected results are as follows:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Signals corresponding to the aromatic protons on the quinoline ring would be observed, with characteristic splitting patterns due to fluorine-proton coupling. A downfield, broad singlet for the hydroxyl proton is also expected.[6]

-

¹³C NMR: Resonances for all ten carbon atoms would be present, with carbon signals coupled to the adjacent fluorine atoms exhibiting characteristic splitting.

-

¹⁹F NMR: Two distinct signals would confirm the presence and chemical environment of the fluorine atoms at the C5 and C7 positions.[4]

-

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the compound (C₁₀H₄F₂N₂O) would be identified, confirming its elemental composition.[4]

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch of the hydroxyl group, the C≡N stretch of the nitrile group, and C=C/C=N stretches associated with the quinoline ring.

Biological Context and Potential Applications

This compound is primarily utilized as a key intermediate for the synthesis of more complex, biologically active molecules.[1] Its structural motifs are present in numerous compounds with therapeutic potential.

-

Antimicrobial Agents: The fluoroquinolone scaffold is the cornerstone of a major class of broad-spectrum antibiotics. These drugs function by inhibiting essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are responsible for managing DNA topology during replication.[6] The inhibition of these enzymes leads to breaks in the bacterial chromosome and ultimately, cell death.

-

Kinase Inhibitors: The quinoline ring system is a privileged structure in the design of kinase inhibitors for oncology applications. The specific substitutions on the ring allow for fine-tuning of the molecule's ability to bind to the ATP-binding pocket of target kinases, thereby modulating cellular signaling pathways involved in cancer proliferation.[2]

References

- 1. lookchem.com [lookchem.com]

- 2. This compound [myskinrecipes.com]

- 3. achmem.com [achmem.com]

- 4. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate [mdpi.com]

- 5. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

The Multifaceted Biological Activities of Fluorinated Quinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into the quinoline scaffold has emerged as a powerful approach in medicinal chemistry, yielding derivatives with a broad spectrum of enhanced biological activities. This technical guide provides an in-depth overview of the diverse pharmacological effects of fluorinated quinoline derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document details the mechanisms of action, summarizes key quantitative data, provides comprehensive experimental protocols for cited assays, and visualizes relevant biological pathways and workflows.

Anticancer Activity

Fluorinated quinoline derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines. Their mechanisms of action are diverse and often involve the induction of apoptosis, inhibition of cell proliferation, and interference with critical cellular signaling pathways.

A series of novel fluorinated quinoline analogues have been synthesized and evaluated for their anticancer properties against breast cancer cell lines.[1][2] Notably, compounds 6a , 6b , 6d , and 6f showed potent activity against triple-negative breast cancer (TNBC) cells (MDA-MB-468) with IC50 values in the low micromolar range, while remaining non-toxic to non-tumorigenic breast cells (MCF-10A).[1][2][3] The presence of both an ester group and fluorine substitution on the quinoline ring was found to be crucial for their anticancer activity.[1][2] These compounds were also observed to significantly reduce the clonogenic capacity of TNBC cells and induce the production of reactive oxygen species (ROS).[2][3]

Quantitative Data for Anticancer Activity

| Compound | Cell Line | Activity | IC50 (µM) | Reference |

| 6a | MDA-MB-468 (TNBC) | Anticancer | 4.0 | [1] |

| 6a | MCF7 (Breast Cancer) | Anticancer | 10.5 | [1] |

| 6b | MDA-MB-468 (TNBC) | Anticancer | 5.0 | [1] |

| 6b | MCF7 (Breast Cancer) | Anticancer | 11.0 | [1] |

| 6d | MDA-MB-468 (TNBC) | Anticancer | 2.5-5 | [2] |

| 6f | MDA-MB-468 (TNBC) | Anticancer | 2.5-5 | [2] |

Signaling Pathways in Anticancer Activity

The anticancer effects of many fluorinated quinoline derivatives are linked to their ability to induce oxidative stress through the generation of Reactive Oxygen Species (ROS), which can lead to apoptosis.

References

The Ascendant Trajectory of 4-Hydroxyquinoline-3-carbonitrile Analogs in Drug Discovery: A Technical Review

For Immediate Release

Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide on the burgeoning class of heterocyclic compounds: 4-hydroxyquinoline-3-carbonitrile analogs. This in-depth whitepaper provides a meticulous literature review of their synthesis, biological activities, and therapeutic potential, with a particular focus on their anticancer and anti-inflammatory properties. The guide is designed to be an essential resource for those actively engaged in the quest for novel therapeutic agents.

The core of this technical guide is the systematic presentation of quantitative data, detailed experimental protocols, and visual representations of complex biological and chemical processes. By summarizing key findings in structured tables and illustrating intricate pathways and workflows, this review aims to accelerate research and development in this promising area of medicinal chemistry.

Synthetic Strategies: Building the Core Scaffold

The synthesis of 4-hydroxyquinoline-3-carbonitrile analogs, particularly the fused pyrano[3,2-c]quinoline-3-carbonitrile derivatives, is predominantly achieved through a highly efficient one-pot, three-component condensation reaction. This method typically involves the reaction of a 4-hydroxyquinoline derivative, a substituted aromatic aldehyde, and malononitrile, often under reflux conditions with a catalytic amount of a base like triethylamine or piperidine in a suitable solvent such as ethanol.[1][2] Microwave-assisted synthesis has also been employed to enhance reaction rates and yields.[2]

The versatility of this synthetic approach allows for the introduction of a wide array of substituents on the aromatic aldehyde component, leading to a diverse library of analogs with varying electronic and steric properties. This diversity is crucial for establishing structure-activity relationships (SAR) and optimizing the biological activity of these compounds.

General Synthetic Workflow

References

Technical Guide: Spectroscopic and Synthetic Profile of 5,7-Difluoro-4-hydroxyquinoline-3-carbonitrile

For: Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Difluoro-4-hydroxyquinoline-3-carbonitrile is a fluorinated heterocyclic compound with significant potential as a key intermediate in the synthesis of novel pharmaceutical agents. The quinoline scaffold is central to a wide range of biologically active molecules, including kinase inhibitors and antimicrobial agents. The presence of two fluorine atoms on the benzene ring is expected to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. This guide provides a detailed, albeit predictive, spectroscopic profile (NMR, IR, MS) and a robust experimental protocol for the synthesis and characterization of this target compound.

Predicted Spectroscopic Data

The following spectral data are predicted based on the analysis of structurally related compounds, including various fluoro-substituted quinolines and quinolones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are predicted for a solution in DMSO-d₆. Chemical shifts (δ) are referenced to tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~12.5 - 13.5 | br s | - | OH |

| ~8.70 | s | - | H-2 |

| ~7.55 | ddd | J_HF ≈ 10.0, J_HH ≈ 2.5, J_HF ≈ 2.5 | H-6 |

| ~7.30 | dd | J_HF ≈ 10.0, J_HH ≈ 2.5 | H-8 |

Note: The protons on the fluorinated benzene ring will exhibit complex splitting patterns due to both H-H and H-F coupling.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Predicted C-F Coupling |

| ~175.0 | C-4 | - |

| ~160.0 (d) | C-7 | ¹J_CF ≈ 250 Hz |

| ~158.0 (d) | C-5 | ¹J_CF ≈ 250 Hz |

| ~148.0 | C-2 | - |

| ~138.0 (dd) | C-8a | ²J_CF ≈ 15 Hz, ⁴J_CF ≈ 3 Hz |

| ~118.0 (dd) | C-4a | ²J_CF ≈ 20 Hz, ²J_CF ≈ 20 Hz |

| ~116.0 | C-3 | - |

| ~115.0 (d) | C-8 | ²J_CF ≈ 25 Hz |

| ~114.0 | CN | - |

| ~105.0 (dd) | C-6 | ²J_CF ≈ 25 Hz, ⁴J_CF ≈ 4 Hz |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad, Strong | O-H stretch (intramolecular hydrogen bonding) |

| ~3100 | Medium | Aromatic C-H stretch |

| ~2230 | Medium, Sharp | C≡N stretch (nitrile) |

| 1650 - 1630 | Strong | C=O stretch (keto tautomer contribution) |

| 1610, 1580, 1490 | Medium-Strong | Aromatic C=C and C=N ring stretching |

| ~1250 | Strong | C-F stretch |

| ~1200 | Strong | C-O stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Ion | Notes |

| 206.03 | [M]⁺˙ | Predicted exact mass for C₁₀H₄F₂N₂O. The molecular ion should be prominent. |

| 178.03 | [M - CO]⁺˙ | Loss of carbon monoxide is a common fragmentation pathway for quinolones. |

| 151.02 | [M - CO - HCN]⁺˙ | Subsequent loss of hydrogen cyanide from the nitrile group. |

Experimental Protocols

The following protocols describe a plausible method for the synthesis and spectroscopic characterization of the title compound.

Synthesis: Gould-Jacobs Reaction Pathway

This synthesis proceeds in two main steps starting from 3,5-difluoroaniline.

Step 1: Synthesis of Ethyl (3,5-difluoroanilino)methylenemalonate

-

In a round-bottom flask, combine 3,5-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

-

Heat the mixture at 110-120 °C for 2-3 hours, monitoring the reaction by TLC.

-

Allow the reaction mixture to cool to room temperature. The crude product, which may solidify upon cooling, can be washed with cold hexane or ethanol to remove unreacted starting materials.

-

Recrystallize the solid from ethanol to yield the intermediate as a crystalline solid.

Step 2: Cyclization to 5,7-Difluoro-4-hydroxyquinoline-3-carboxylate

-

Add the ethyl (3,5-difluoroanilino)methylenemalonate intermediate to a high-boiling point solvent such as diphenyl ether in a round-bottom flask fitted with a reflux condenser.

-

Heat the solution to reflux (approximately 250-260 °C) for 30-60 minutes. The cyclization is typically rapid at this temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Allow the mixture to cool to below 100 °C and add a large volume of hexane to precipitate the product.

-

Filter the solid precipitate, wash thoroughly with hexane, and dry under vacuum. This yields the ethyl ester of the quinoline.

Step 3: Hydrolysis and Decarboxylation to afford the 3-carbonitrile (hypothetical extension) Standard methods for converting a 3-carboxylate to a 3-carbonitrile would then be applied, which is a multi-step process and not detailed here. A more direct synthesis would be preferable.

Alternative Step 2 (Direct to Nitrile): Reaction with Ethyl Cyanoacetate Derivative

-

A more direct route involves reacting 3,5-difluoroaniline with a derivative of ethyl cyanoacetate, such as ethyl ethoxymethylenecyanoacetate.

-

The reactants are heated in a high-boiling solvent like Dowtherm A or diphenyl ether, similar to the Gould-Jacobs cyclization. This should directly yield this compound.

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Characterization Protocols

3.2.1 NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of TMS as an internal reference.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Obtain a standard proton spectrum with a spectral width of -2 to 14 ppm.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity of the ¹³C nucleus, a longer acquisition time with a greater number of scans will be necessary.

-

Data Processing: Process the raw data (FID) using appropriate software. Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm.

3.2.2 IR Spectroscopy

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the dry, solid sample directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 to 32 scans to improve the signal-to-noise ratio.

-

Data Analysis: Identify the principal absorption bands and assign them to the corresponding functional groups.

3.2.3 Mass Spectrometry

-

Instrumentation: Utilize a high-resolution mass spectrometer (HRMS) such as a Q-TOF or Orbitrap instrument with an electrospray ionization (ESI) source.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Data Acquisition: Infuse the sample solution into the ESI source in positive or negative ion mode. Acquire data over a mass range of m/z 50-500.

-

Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass of the expected formula (C₁₀H₄F₂N₂O). Analyze the fragmentation pattern to further confirm the structure. Common fragmentation patterns for fluoroquinolones include the loss of CO and H₂O.[1]

References

The Therapeutic Promise of Quinoline Carbonitriles: A Technical Guide to Key Molecular Targets

For Immediate Release

Shanghai, China – December 30, 2025 – The quinoline scaffold, a bicyclic aromatic heterocycle, and its carbonitrile derivatives have emerged as a significant and versatile class of compounds in medicinal chemistry. Possessing a broad spectrum of pharmacological activities, these molecules are at the forefront of research for developing novel therapeutics against a range of diseases, including cancer, bacterial infections, inflammatory disorders, malaria, and neurodegenerative conditions. This technical guide provides an in-depth overview of the key molecular targets of quinoline carbonitrile compounds, summarizing quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved.

I. Anticancer Activity: Targeting the Engines of Malignancy

Quinoline carbonitrile derivatives have demonstrated potent anticancer activity by targeting several key proteins and signaling pathways that are crucial for tumor growth, proliferation, and survival.[1][2][3] These compounds have shown efficacy in a variety of cancer cell lines, including those of the breast, colon, lung, and kidney.[1][2]

Key Kinase Targets

A primary mechanism of action for many quinoline-based anticancer agents is the inhibition of protein kinases, which are often dysregulated in cancer.[1][4] Several small molecule kinase inhibitors containing the quinoline moiety have received FDA approval, underscoring the importance of this scaffold in cancer therapy.[1]

Key kinase targets for quinoline carbonitrile compounds include:

-

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a critical role in cell proliferation and survival.[1][4]

-

Human Epidermal Growth Factor Receptor 2 (HER-2): Another member of the EGFR family, often overexpressed in breast cancer.[1][5]

-

BRAFV600E: A mutated form of the BRAF kinase that is a driver of many melanomas.[1]

-

c-Met: A receptor tyrosine kinase that, when activated, promotes cell growth, motility, and invasion.[4]

-

Phosphoinositide 3-kinase (PI3K) and Mammalian Target of Rapamycin (mTOR): Key components of a signaling pathway that regulates cell growth, proliferation, and survival.[4]

The following table summarizes the inhibitory activity of selected quinoline carbonitrile compounds against these kinase targets.

| Compound ID | Target(s) | IC50 (nM) | Cancer Cell Line(s) | Reference |

| Compound I | EGFR, HER-2 | 71, 31 | MCF-7, A-549 | [1] |

| Compound II | EGFR, BRAFV600E | 105, 140 | Not Specified | [1] |

| Compound 5a | EGFR, HER-2 | 71, 31 | MCF-7, A-549 | [5] |

| Compound 5e | EGFR, HER-2, BRAFV600E | 71, 21, 62 | Not Specified | [1] |

| Compound 5h | EGFR, HER-2, BRAFV600E | 75, 23, 67 | Not Specified | [1] |

| Quinoline 38 | PI3K, mTOR | 720, 2620 | MCF-7 | [4] |

| Quinoline 40 | PI3Kδ | 1.9 | Not Specified | [4] |

| Dactolisib | PI3K, mTOR | Nanomolar range | T-ALL, Gastric Cancer | [4] |

Other Anticancer Targets

Beyond kinase inhibition, quinoline derivatives exert their anticancer effects through other mechanisms:

-

Topoisomerase II Inhibition: These enzymes are crucial for managing DNA tangles during replication. Their inhibition leads to DNA damage and cell death.[1][6]

-

Tubulin Polymerization Inhibition: Disruption of microtubule dynamics interferes with cell division, leading to apoptosis.[3]

-

DNA Intercalation: Some quinoline analogues can insert themselves into the DNA structure, disrupting replication and transcription.[6][7]

The following diagram illustrates the central role of the PI3K/Akt/mTOR signaling pathway and its inhibition by certain quinoline compounds.

II. Antibacterial Activity: Disrupting Bacterial Replication

Quinoline carbonitrile derivatives have shown promise as antibacterial agents, particularly against both Gram-positive and Gram-negative bacteria.[8][9] Their primary mechanism of action involves the inhibition of essential bacterial enzymes responsible for DNA replication.

Key Antibacterial Targets

-

DNA Gyrase: A type II topoisomerase that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription in bacteria.[8][9][10]

-

Topoisomerase IV: Another type II topoisomerase that is primarily involved in decatenating replicated chromosomes, allowing for their segregation into daughter cells.[10][11]

The following table summarizes the minimum inhibitory concentrations (MIC) of a representative quinoline compound against various bacterial strains.

| Compound ID | Bacterial Strain | MIC (μg/mL) | Reference |

| 5d | S. aureus (MRSA) | 0.125 | [11] |

| 5d | E. coli | 8 | [11] |

| 14 | S. pneumoniae | 0.66 | [12] |

| 14 | B. subtilis | 3.98 | [12] |

| 14 | P. aeruginosa | 3.98 | [12] |

| 14 | E. coli | 3.98 | [12] |

The workflow for identifying and validating antibacterial targets of quinoline compounds is depicted below.

III. Anti-inflammatory and Neuroprotective Potential

The therapeutic reach of quinoline derivatives extends to inflammatory conditions and neurodegenerative diseases.[13][14][15] Their mechanisms in these contexts are often multi-faceted, involving the modulation of inflammatory pathways and the protection of neuronal cells from damage.

Key Anti-inflammatory Targets

-

Phosphodiesterase 4 (PDE4): An enzyme that degrades cyclic AMP (cAMP), a second messenger involved in regulating inflammation.[13]

-

Transient Receptor Potential Vanilloid 1 (TRPV1): A non-selective cation channel involved in pain and inflammation.[13][16]

-

TNF-α converting enzyme (TACE): An enzyme that releases tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine.[13]

-

Cyclooxygenase (COX): Enzymes that produce prostaglandins, which are key mediators of inflammation.[13][17]

Key Neuroprotective Targets and Mechanisms

-

Oxidative Stress Mitigation: Some quinoline derivatives can scavenge free radicals and enhance the cellular antioxidant defense system.[15]

-

Enzyme Inhibition:

IV. Antimalarial Activity: Targeting Parasite Detoxification

Quinoline-based compounds have a long history in the fight against malaria.[20][21] Their primary mode of action is the disruption of a critical detoxification process within the malaria parasite.

Key Antimalarial Target

-

Hemozoin Formation Inhibition: During its lifecycle in red blood cells, the malaria parasite digests hemoglobin, releasing toxic heme. The parasite detoxifies this heme by crystallizing it into hemozoin. Quinoline compounds are thought to inhibit this process, leading to a buildup of toxic heme and parasite death.[20][21]

V. Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols frequently cited in the evaluation of quinoline carbonitrile compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in 96-well plates and incubated overnight.

-

Compound Treatment: Cells are treated with various concentrations of the quinoline compounds or a reference drug (e.g., cisplatin) for a specified period (e.g., 48 hours).

-

MTT Addition: MTT solution is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition) values.[22]

Kinase Inhibition Assay

These assays measure the ability of a compound to inhibit the activity of a specific kinase.

-

Reaction Setup: A reaction mixture is prepared containing the kinase, its substrate (often a peptide), ATP, and the test compound at various concentrations.

-

Incubation: The reaction is allowed to proceed for a set time at a specific temperature.

-

Detection: The phosphorylation of the substrate is quantified. This can be done using various methods, such as radioactivity (if using radiolabeled ATP), fluorescence, or luminescence-based assays.

-

Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.[1]

Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

-

Target Preparation: The 3D structure of the target protein (e.g., DNA gyrase, EGFR) is obtained from a protein data bank or generated via homology modeling. Water molecules and ligands are typically removed, and hydrogen atoms are added.

-

Ligand Preparation: The 3D structure of the quinoline carbonitrile compound is generated and its energy is minimized.

-

Docking Simulation: A docking algorithm is used to place the ligand into the binding site of the target protein in various orientations and conformations.

-

Scoring and Analysis: The different poses are scored based on their predicted binding affinity. The best-scoring poses are analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the target.[8][12]

This guide highlights the significant potential of quinoline carbonitrile compounds as a versatile scaffold for the development of new therapeutic agents. Further research into their mechanisms of action, optimization of their structure-activity relationships, and evaluation in preclinical and clinical settings is warranted to fully realize their therapeutic promise.

References

- 1. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 3. Quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

- 10. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 11. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Improving the Efficacy of Quinolylnitrones for Ischemic Stroke Therapy, QN4 and QN15 as New Neuroprotective Agents after Oxygen–Glucose Deprivation/Reoxygenation-Induced Neuronal Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. biointerfaceresearch.com [biointerfaceresearch.com]

- 18. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Mechanism of action of quinoline drugs [mpmp.huji.ac.il]

- 21. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of 5,7-Difluoro-4-hydroxyquinoline-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Difluoro-4-hydroxyquinoline-3-carbonitrile is a fluorinated quinoline derivative with significant potential as a building block in the synthesis of novel therapeutic agents, particularly kinase inhibitors and antimicrobial compounds.[1] Its efficacy and development into a viable drug candidate are contingent upon its physicochemical properties, most notably its solubility and stability. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound. Due to the limited availability of specific quantitative data in publicly accessible literature, this document also furnishes detailed, generalized experimental protocols for determining the solubility and stability of this compound, based on established methodologies for similar quinoline derivatives. These protocols are intended to empower researchers to generate the necessary data to advance their research and development efforts.

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities.[1][2] The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[1] this compound, with its distinct substitution pattern, is a compound of interest for the development of new bioactive molecules.[1][3] An understanding of its solubility and stability is paramount for formulation development, pharmacokinetic profiling, and ensuring the overall quality and efficacy of any potential drug product.

Physicochemical Properties

A summary of the available physicochemical properties for this compound is presented in Table 1. It is important to note the tautomeric nature of 4-hydroxyquinolines, which can exist in equilibrium with their 4-quinolone keto form. This equilibrium can influence the compound's chemical reactivity and physical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₄F₂N₂O | [3][4] |

| Molecular Weight | 206.15 g/mol | [4][5] |

| CAS Number | 541505-11-7 | [3] |

| Boiling Point | 386.7°C at 760 mmHg | [3] |

| Density | 1.54 g/cm³ | [3] |

| Storage Temperature | 2-8°C, Inert atmosphere | [3][5] |

| Hazard Statements | H302, H315, H319, H332 | [5] |

| Precautionary Statements | P261, P280, P301+P310, P302+P361+P35 | [5] |

Solubility Profile

Researchers are advised to experimentally determine the solubility of this compound in relevant solvent systems. A template for recording such experimental data is provided in Table 2.

Table 2: Template for Experimental Solubility Data of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Water | 25 | HPLC-UV | ||

| PBS (pH 7.4) | 25 | HPLC-UV | ||

| Ethanol | 25 | HPLC-UV | ||

| Methanol | 25 | HPLC-UV | ||

| DMSO | 25 | HPLC-UV | ||

| Acetonitrile | 25 | HPLC-UV | ||

| Dichloromethane | 25 | HPLC-UV |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the thermodynamic (equilibrium) solubility of a solid organic compound like this compound. This method is based on the principle of creating a saturated solution and quantifying the concentration of the dissolved solute using High-Performance Liquid Chromatography (HPLC).[6]

Materials and Equipment:

-

This compound

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Volumetric flasks and pipettes

-

Scintillation vials or suitable containers with screw caps

-

Thermostatic shaker

-

Centrifuge

-

Syringe filters (0.45 µm)

-

HPLC system with a UV detector

-

Analytical balance

Procedure:

-

Preparation of Calibration Curve:

-

Accurately weigh a known amount of the compound and dissolve it in a suitable solvent to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards.

-

Analyze the calibration standards by HPLC and construct a calibration curve by plotting the peak area against concentration.

-

-

Sample Preparation for Solubility Measurement:

-

Add an excess amount of the solid compound to a vial containing a known volume of the desired solvent. The excess solid is crucial to ensure the formation of a saturated solution.[6]

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25°C).

-

Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Quantification:

-

Dilute the filtered supernatant with the same solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using the same HPLC method as for the calibration standards.

-

-

Calculation of Solubility:

-

Determine the concentration of the dissolved compound in the diluted sample from the calibration curve.

-

Calculate the solubility of the compound in the solvent by multiplying the determined concentration by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.[6]

-

Stability Profile

The stability of this compound is a critical parameter for its handling, storage, and formulation. While specific stability data is not available, related hydroxyquinoline compounds are known to be susceptible to degradation under various conditions, including exposure to light, non-neutral pH, and oxidizing agents.[7][8] Forced degradation studies are essential to identify potential degradation products and pathways.[9]

A template for summarizing the results of forced degradation studies is provided in Table 3.

Table 3: Template for Forced Degradation Study of this compound

| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation | No. of Degradants |

| Acid Hydrolysis | 0.1 M HCl | 24 | 60 | ||

| Base Hydrolysis | 0.1 M NaOH | 24 | 60 | ||

| Oxidation | 3% H₂O₂ | 24 | 25 | ||

| Thermal | Solid State | 48 | 80 | ||

| Photolytic | Solution (UV/Vis) | 24 | 25 |

Experimental Protocol for Forced Degradation Studies

This protocol outlines a general procedure for conducting forced degradation (stress testing) studies to assess the intrinsic stability of this compound.[9]

Materials and Equipment:

-

This compound

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Acetonitrile or other suitable organic solvent

-

Volumetric flasks, pipettes, and vials

-

pH meter

-

Water bath or oven

-

Photostability chamber

-

Validated stability-indicating HPLC method (capable of separating the parent compound from its degradation products)

Procedure:

-

Preparation of Stock Solution:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).[9]

-

-

Acid Hydrolysis:

-

Base Hydrolysis:

-

Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

-

Follow the same incubation and sampling procedure as for acid hydrolysis.

-

Neutralize the samples with 0.1 M HCl before HPLC analysis.[9]

-

-

Oxidative Degradation:

-

Mix an aliquot of the stock solution with a solution of 3% hydrogen peroxide.[9]

-

Keep the mixture at room temperature and monitor over time (e.g., up to 24 hours).

-

-

Thermal Degradation:

-

Expose the solid compound to dry heat in an oven at a specified temperature (e.g., 80°C) for a set period.

-

Also, expose a solution of the compound to the same thermal stress.

-

Analyze samples at appropriate time intervals.

-

-

Photolytic Degradation:

-

Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

-

A control sample should be protected from light.

-

Analyze the samples at appropriate time points.

-

-

Sample Analysis:

-

Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

-

Determine the percentage of degradation of the parent compound and detect the formation of any degradation products.

-

Conclusion

This compound is a promising scaffold for the development of new pharmaceuticals. While there is a lack of specific quantitative data on its solubility and stability in the public domain, this guide provides the necessary theoretical background and detailed experimental protocols for researchers to determine these critical parameters. The provided methodologies for solubility assessment and forced degradation studies will enable the generation of robust data, which is essential for informed decision-making in drug discovery and development pipelines. The insights gained from such studies will be invaluable for optimizing formulation strategies, predicting pharmacokinetic behavior, and establishing appropriate storage and handling conditions.

References

- 1. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 8-Hydroxyquinoline | 148-24-3 [chemicalbook.com]

- 3. Cas 541505-11-7,this compound | lookchem [lookchem.com]

- 4. This compound [myskinrecipes.com]

- 5. achmem.com [achmem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Page loading... [wap.guidechem.com]

- 9. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for 5,7-Difluoro-4-hydroxyquinoline-3-carbonitrile in In Vitro Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Difluoro-4-hydroxyquinoline-3-carbonitrile is a synthetic heterocyclic compound belonging to the quinoline class. Its structure, featuring fluoro, hydroxyl, and carbonitrile functional groups, makes it a valuable scaffold and precursor in medicinal chemistry. Primarily, it serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic activities, including roles as kinase inhibitors and antimicrobial agents. The fluorination at positions 5 and 7 can enhance metabolic stability and binding affinity to target enzymes, a desirable characteristic in drug design.

These application notes provide detailed protocols for the in vitro evaluation of this compound and its derivatives, focusing on its potential applications as a kinase inhibitor and an antimicrobial agent. A standard cell viability assay is also detailed to assess its general cytotoxicity.

Data Presentation

The following tables present hypothetical yet representative quantitative data for a derivative of this compound, designated as DFHQ-Cpd1 , to illustrate the expected outcomes from the described experimental protocols.

Table 1: In Vitro Kinase Inhibitory Activity of DFHQ-Cpd1

| Kinase Target | IC₅₀ (nM) |

| EGFR | 85 |

| VEGFR2 | 120 |

| PDGFRβ | 250 |

| Src | 450 |

Table 2: In Vitro Antiproliferative Activity of DFHQ-Cpd1 against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

| A549 | Lung Carcinoma | 5.2 |

| HCT116 | Colon Carcinoma | 8.9 |

| MCF-7 | Breast Adenocarcinoma | 12.5 |

| U87-MG | Glioblastoma | 15.1 |

Table 3: Antimicrobial Activity of DFHQ-Cpd1

| Microbial Strain | Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | Gram-positive bacteria | 16 |

| Escherichia coli (ATCC 25922) | Gram-negative bacteria | 32 |

| Candida albicans (ATCC 90028) | Fungal | 64 |

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol describes a general method to screen for the inhibitory activity of this compound or its derivatives against a panel of protein kinases.

Materials:

-

Recombinant human kinases (e.g., EGFR, VEGFR2)

-

Kinase-specific peptide substrates

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Test compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 96-well or 384-well plates

-

Multichannel pipettes

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a series of dilutions in the kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.

-

Kinase Reaction Setup:

-

To each well of the microplate, add 5 µL of the diluted test compound.

-

Add 10 µL of a solution containing the kinase and its specific substrate to each well.

-

Include wells for a positive control (known inhibitor) and a negative control (DMSO vehicle).

-

-

Initiation of Kinase Reaction: Add 10 µL of ATP solution to each well to start the reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Detection of Kinase Activity:

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for the in vitro kinase inhibition assay.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., A549, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear, flat-bottom cell culture plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[1]

-

Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. The final DMSO concentration should be below 0.5%. Replace the old medium with 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (medium with DMSO) and blank (medium only) wells.[1]

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[1]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[1]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Caption: Potential signaling pathways targeted by quinoline-based kinase inhibitors.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains (e.g., S. aureus, E. coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

-

Test compound (dissolved in DMSO)

-

Sterile 96-well microtiter plates

-

Bacterial/fungal inoculum standardized to 0.5 McFarland

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare a bacterial or fungal suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.

-

Compound Dilution: Dispense 100 µL of sterile broth into each well of a 96-well plate. Add 100 µL of a concentrated stock solution of the test compound to the first well and perform a two-fold serial dilution across the plate.

-

Inoculation: Add 100 µL of the standardized inoculum to each well. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity.

References

Application Notes and Protocols: 5,7-Difluoro-4-hydroxyquinoline-3-carbonitrile in the Development of Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: 5,7-Difluoro-4-hydroxyquinoline-3-carbonitrile is primarily documented as a chemical intermediate. As of the latest available data, its direct activity as a kinase inhibitor has not been established. These application notes provide a hypothetical framework for its use as a starting material in the synthesis of potential kinase inhibitors, based on the known pharmacology of the 4-anilinoquinoline-3-carbonitrile scaffold.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs, including several potent kinase inhibitors.[1][2] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The 4-anilinoquinoline-3-carbonitrile core has been identified as a key pharmacophore for inhibiting various tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Src kinase.[3][4] The nitrile group at the C-3 position and the substituted aniline at the C-4 position are often crucial for potent, ATP-competitive inhibition.[4][5]

This compound represents a valuable starting material for the synthesis of a novel library of potential kinase inhibitors. The fluorine atoms at the C-5 and C-7 positions can enhance metabolic stability and binding affinity. The 4-hydroxy group provides a reactive handle for the introduction of various substituted anilines to explore the structure-activity relationship (SAR) and optimize inhibitory potency and selectivity.

Hypothetical Kinase Inhibitor Synthesis

The primary synthetic strategy involves the conversion of the 4-hydroxy group of this compound into a suitable leaving group (e.g., a chloro or triflate group), followed by a nucleophilic aromatic substitution (SNAr) with a diverse panel of substituted anilines. This approach allows for the generation of a library of 4-anilino-5,7-difluoroquinoline-3-carbonitrile derivatives for screening against a panel of kinases.

Caption: Hypothetical synthesis of a kinase inhibitor.

Experimental Protocols

Protocol 1: Synthesis of 4-Anilino-5,7-difluoroquinoline-3-carbonitrile Derivatives

This protocol details the two-step synthesis of a hypothetical library of kinase inhibitors from this compound.

Step 1: Chlorination of the 4-hydroxy group

-

Reaction Setup: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, suspend this compound (1.0 eq.) in phosphorus oxychloride (POCl3) (5-10 eq.).

-

Reaction Conditions: Heat the mixture to reflux (approximately 105-110 °C) and stir for 4-6 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Isolation: The resulting precipitate (5,7-Difluoro-4-chloroquinoline-3-carbonitrile) is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum. This intermediate is often used in the next step without further purification.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

-

Reaction Setup: In a sealed tube or microwave vial, dissolve the 5,7-Difluoro-4-chloroquinoline-3-carbonitrile intermediate (1.0 eq.) and a selected substituted aniline (1.1 - 1.5 eq.) in a suitable solvent such as isopropanol, n-butanol, or DMF.

-

Reaction Conditions: Add a catalytic amount of acid (e.g., HCl) or a non-nucleophilic base (e.g., DIPEA) if required. Heat the reaction mixture to 80-120 °C (conventional heating) or 150-180 °C (microwave irradiation) for 2-16 hours.

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) to yield the final 4-anilino-5,7-difluoroquinoline-3-carbonitrile derivative.

-

Characterization: Confirm the structure of the final compound using 1H NMR, 13C NMR, and HRMS.

Caption: Experimental workflow for inhibitor synthesis.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is a general method to determine the inhibitory activity (IC50) of the synthesized compounds against a specific kinase.

-

Compound Preparation: Prepare a 10 mM stock solution of each synthesized compound in 100% DMSO. Create a series of dilutions in kinase buffer to achieve final assay concentrations ranging from, for example, 100 µM to 1 nM.

-

Reaction Setup: In a 384-well plate, add the kinase, the specific peptide substrate, and the diluted compound.

-

Initiation: Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL. Include positive (no inhibitor) and negative (no kinase) controls.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

ATP Depletion: Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition relative to the positive control. Plot the inhibition data against the logarithm of the compound concentration and fit the curve using a non-linear regression model to determine the IC50 value.

Data Presentation

The following table presents hypothetical IC50 values for a series of synthesized 4-anilino-5,7-difluoroquinoline-3-carbonitrile derivatives against a target kinase (e.g., EGFR). This illustrates how SAR data can be organized.

| Compound ID | R-group on Aniline | Target Kinase IC50 (nM) |

| HYPO-001 | 3-chloro-4-fluoro | 15 |

| HYPO-002 | 3-ethynyl | 8 |

| HYPO-003 | 4-methoxy | 120 |

| HYPO-004 | 3-chloro | 45 |

| HYPO-005 | 4-(dimethylamino) | 250 |

| Erlotinib | (Reference Compound) | 5 |

Mechanism of Action and Signaling Pathway

Many 4-anilinoquinoline derivatives function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling. For a tyrosine kinase receptor like EGFR, this inhibition would block pathways such as the RAS-RAF-MEK-ERK pathway, which is critical for cell proliferation and survival.

Caption: Inhibition of the EGFR signaling pathway.

References

- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

Application of Difluoro-quinolines in Antimicrobial Assays: A Technical Guide for Researchers

Introduction: The Enduring Potential of Difluoro-quinolines in an Era of Antimicrobial Resistance

The quinolone class of antibiotics has been a cornerstone of infectious disease treatment for decades, prized for their broad-spectrum bactericidal activity and favorable pharmacokinetic profiles.[1][2] The introduction of a fluorine atom at the C6 position, and often a second at another position, gave rise to the fluoroquinolones, dramatically enhancing their potency and expanding their spectrum of activity.[3][4] Difluoro-quinolines, a significant subclass of these synthetic agents, continue to be a focal point in the quest for novel antimicrobial agents to combat the escalating threat of antibiotic resistance.[5][6]

These compounds typically exert their bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[4][7] These enzymes are critical for managing DNA supercoiling, replication, and segregation, and their inhibition leads to catastrophic DNA damage and cell death.[8][9] In Gram-negative bacteria, DNA gyrase is often the primary target, while topoisomerase IV is the main target in many Gram-positive bacteria.[6][7]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for evaluating the antimicrobial efficacy and cytotoxic profile of novel difluoro-quinoline candidates. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reproducible data.

Mechanism of Action: A Visual Overview

The primary mechanism of action for difluoro-quinolines involves the formation of a stable ternary complex with the bacterial topoisomerase and DNA. This stabilization prevents the re-ligation of the cleaved DNA strand, leading to double-strand breaks and the initiation of a lethal SOS response in the bacterium.[8]

Caption: Mechanism of action of difluoro-quinolines.

Core Antimicrobial Susceptibility Testing: Protocols and Rationale

The initial assessment of a novel difluoro-quinoline's antimicrobial potential hinges on determining its potency against a panel of clinically relevant bacterial strains. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays are the gold standards for this evaluation.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[10][11] This assay is fundamental for quantifying the potency of a compound and is a critical first step in antimicrobial drug discovery.[12]

This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

Test difluoro-quinoline compound

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)

-

0.5 McFarland turbidity standard

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer

Procedure:

-

Preparation of Compound Stock Solution: Prepare a high-concentration stock solution of the difluoro-quinoline in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the assay should be non-inhibitory to the bacteria (typically ≤1%).

-

Preparation of Serial Dilutions:

-

Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

-

Add 100 µL of the test compound at twice the highest desired final concentration to well 1.

-

Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard the final 50 µL from well 10.

-

Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture on an agar plate, select several colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[13]

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[12]

-

-

Inoculation and Incubation:

-

Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.

-

Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[10]

-

-

Determination of MIC:

Caption: Workflow for the MIC Broth Microdilution Assay.

Minimum Bactericidal Concentration (MBC) Assay

While the MIC indicates growth inhibition (bacteriostatic activity), the MBC determines the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum, confirming bactericidal activity.[14][15] An MBC is typically determined following an MIC assay.[16]

Materials:

-

Results from the MIC assay

-

Mueller-Hinton Agar (MHA) plates

-

Sterile pipette tips and micropipettes

Procedure:

-

Subculturing from MIC Plate: Following the determination of the MIC, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).

-

Plating: Aliquot a small, defined volume (e.g., 10 µL) from each of these clear wells and spot-plate it onto a sterile MHA plate. Be sure to label the plate clearly to correspond with the concentrations.

-

Incubation: Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.[16]

-

Determination of MBC: After incubation, count the number of colonies on each spot. The MBC is the lowest concentration of the difluoro-quinoline that results in a ≥99.9% reduction in the initial bacterial inoculum.[14][15]

Data Interpretation: The ratio of MBC to MIC is often calculated. An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.[16]

| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |

| Difluoro-quinoline X | E. coli ATCC 25922 | 0.5 | 1 | 2 | Bactericidal |

| Difluoro-quinoline X | S. aureus ATCC 29213 | 1 | 2 | 2 | Bactericidal |

| Difluoro-quinoline Y | P. aeruginosa ATCC 27853 | 2 | 16 | 8 | Bacteriostatic |

| Ciprofloxacin | E. coli ATCC 25922 | 0.25 | 0.5 | 2 | Bactericidal |

This is illustrative data and should be determined experimentally.

Assessing Eukaryotic Cell Cytotoxicity: A Critical Step for Therapeutic Index

A promising antimicrobial agent must be selectively toxic to bacterial cells while exhibiting minimal toxicity to host eukaryotic cells. Cytotoxicity assays are therefore a mandatory component of preclinical evaluation.[17]

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[13] Viable cells with active mitochondria can reduce the yellow MTT tetrazolium salt to purple formazan crystals, providing an indirect measure of cell viability.[18][19]

Materials:

-

Eukaryotic cell line (e.g., HeLa, HEK293)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test difluoro-quinoline compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well flat-bottom tissue culture plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed eukaryotic cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified 5% CO₂ incubator at 37°C.[17]

-

Compound Treatment: Prepare serial dilutions of the difluoro-quinoline in complete cell culture medium. Remove the old medium from the cells and add the medium containing the various compound concentrations. Include a vehicle control (cells treated with the solvent) and a blank control (medium only).

-

Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for an additional 2-4 hours.[13]

-

Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilization solution to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of approximately 570 nm using a plate reader. The amount of color produced is directly proportional to the number of viable cells.

Data Analysis: Cell viability is typically expressed as a percentage relative to the vehicle-treated control cells. The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that causes a 50% reduction in cell viability, can be calculated from the dose-response curve.

| Compound | Cell Line | Exposure Time (h) | IC₅₀ (µM) |

| Difluoro-quinoline X | HeLa | 48 | >100 |

| Difluoro-quinoline Y | HeLa | 48 | 25.3 |

| Doxorubicin (Control) | HeLa | 48 | 0.8 |

This is illustrative data and should be determined experimentally.

Caption: Workflow for the MTT Cytotoxicity Assay.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of novel difluoro-quinoline compounds. By systematically determining the MIC, MBC, and cytotoxicity profiles, researchers can effectively identify lead candidates with potent and selective antimicrobial activity. Further investigations should explore the activity of these compounds against resistant strains, their potential for resistance development, and their efficacy in more complex models, such as biofilm assays and in vivo infection models. The continued exploration of the structure-activity relationships of difluoro-quinolines holds significant promise for the development of the next generation of antibacterial agents.[20][21]

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. emerypharma.com [emerypharma.com]

- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 15. microbe-investigations.com [microbe-investigations.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 20. Synthesis and evaluation of novel antimicrobial quinoline derivatives [wisdomlib.org]

- 21. A Comprehensive Review on Discovery, Development, the Chemistry of Quinolones, and Their Antimicrobial Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocol for 5,7-Difluoro-4-hydroxyquinoline-3-carbonitrile in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Difluoro-4-hydroxyquinoline-3-carbonitrile is a synthetic heterocyclic compound belonging to the quinoline family. Its structural similarity to known kinase inhibitors suggests its potential as a modulator of intracellular signaling pathways, making it a compound of interest for cancer research and drug discovery.[1] Quinoline derivatives have been identified as inhibitors of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and EGFR pathways.[2][3] Due to its hydrophobic nature, careful preparation is required to ensure its solubility and stability in aqueous cell culture media for reliable in vitro studies.

These application notes provide a detailed protocol for the dissolution and use of this compound in cell culture settings, along with recommendations for determining optimal working concentrations.

Data Presentation

| Parameter | Recommended Value/Range | Notes |